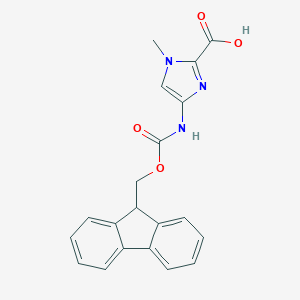

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid

Übersicht

Beschreibung

The compound “4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid” is a derivative of an amino acid that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis . The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties .

Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves a few key steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

The molecular structure of Fmoc-amino acids is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides . These modifications can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-amino acids are complex and can present challenges. For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by their ability to form supramolecular structures. These structures can exhibit gel-like behavior, as evidenced by rheological data . The specific rotation of these compounds can also exhibit an unprecedented increase with concentration beyond the critical micelle concentration .Wissenschaftliche Forschungsanwendungen

Development of Heterocyclic γ-Amino Acids

This compound plays a role in creating constrained heterocyclic γ-amino acids, useful in mimicking protein secondary structures like helices and β-sheets. The synthesis involves cross-Claisen condensations between N-Fmoc-amino acids and specific esters, yielding amino acids with diverse lateral chains (Mathieu et al., 2015).

Parallel Solid-Phase Synthesis of Disubstituted Imidazoles

This compound is utilized in synthesizing novel imidazole derivatives from various amino acids, amines, and carboxylic acids. This approach results in the formation of hydantoins and thiohydantoins via intramolecular cyclization (Dadiboyena & Nefzi, 2011).

Synthesis of DNA-Binding Polyamides

It's involved in the Fmoc solid phase synthesis of polyamides containing specific amino acids, which have a high affinity and specificity for DNA. This method has been optimized to achieve high coupling yields, expanding the range of possible DNA-binding polyamides (Wurtz et al., 2001).

Synthesis of Protected Morpholine-3-carboxylic Acid

This compound facilitates the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, a valuable component in peptidomimetic chemistry on solid phase (Sladojevich et al., 2007).

Imidazoline Pseudodipeptide Synthesis

It's used in creating imidazoline dipeptide mimetics, which are suitable for incorporation into solid-phase peptide synthesis. These mimetics are derived from phenylalanine and offer a range of application in peptide engineering (Jones & Dickson, 2000).

Synthesis of Novel Amino Acids for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, synthesized using this compound, shows potential as a building block for peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).

Development of NLO Oligomers

The compound is used in the synthesis of protected amino carboxylic acid monomers containing nonlinear optical chromophores, which are important in materials science and photonics (Huang et al., 2000).

Wirkmechanismus

Target of Action

Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Mode of Action

The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-modified amino acids and short peptides are known to have self-assembly properties . The main driving force behind the self-assembly process of Fmoc-modified short peptides is a combination of the fluorenyl hydrophobic and π-π interactions, with a secondary role for hydrogen bonding .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features . These self-assembled structures could potentially have various applications in fields such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The environment can influence the action, efficacy, and stability of “4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid”. For instance, the type of gel formed by Fmoc amino acids can depend on the amino acid used and the final pH of the system . Furthermore, the Fmoc group is rapidly removed by base , suggesting that the compound’s action could be influenced by the pH of the environment.

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUJLUWSTBUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426690 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

CAS RN |

252206-28-3 | |

| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

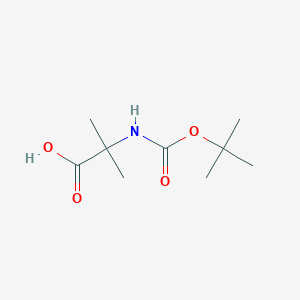

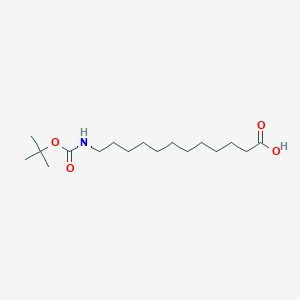

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.